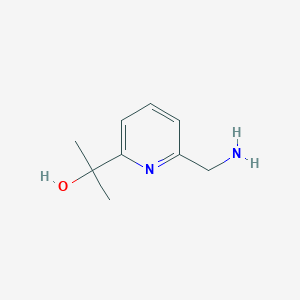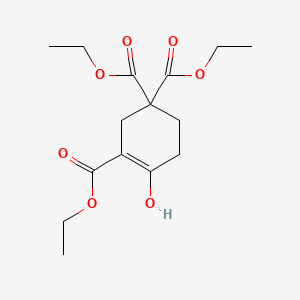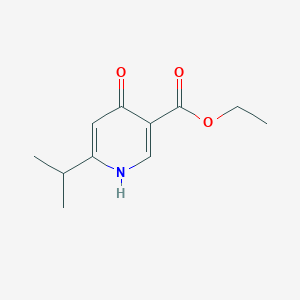
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol
描述
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methanamine group and a hydroxyisopropyl group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an amine group.
Addition of the Hydroxyisopropyl Group: The hydroxyisopropyl group can be introduced through the reaction of the pyridine derivative with isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyisopropyl group and methanamine group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyridine-2-methanamine: Lacks the hydroxyisopropyl group, making it less versatile in certain applications.
6-Methylpyridine-2-methanamine: Contains a methyl group instead of a hydroxyisopropyl group, leading to different chemical properties and reactivity.
6-(1-Hydroxy-1-methylethyl)pyridine: Lacks the methanamine group, limiting its biological activity.
Uniqueness
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol is unique due to the presence of both the hydroxyisopropyl group and the methanamine group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-[6-(aminomethyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(2,12)8-5-3-4-7(6-10)11-8/h3-5,12H,6,10H2,1-2H3 |
InChI 键 |
AXWKZUIWQFZIRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC(=N1)CN)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B8329604.png)
![1-[1-(4-Bromo-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B8329607.png)
![1'-Methyl-spiro[benzothiazolin-2,4'-piperidine]](/img/structure/B8329613.png)
![5,5-Dimethyl-7-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8329624.png)



![Methyl 2-(acetyloxy)-4-[(methylsulfonyl)oxy]butanoate](/img/structure/B8329646.png)





